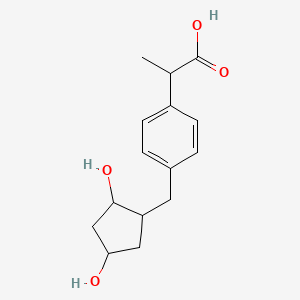![molecular formula C18H32N2O13 B15287776 O-[2-(Acetylamino)-2-deoxy-3-O-beta-D-galactopyranosyl-beta-D-galactopyranosyl]-L-threonine](/img/structure/B15287776.png)
O-[2-(Acetylamino)-2-deoxy-3-O-beta-D-galactopyranosyl-beta-D-galactopyranosyl]-L-threonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-[2-(Acetylamino)-2-deoxy-3-O-beta-D-galactopyranosyl-beta-D-galactopyranosyl]-L-threonine is a complex carbohydrate derivative This compound is characterized by the presence of acetylamino and deoxy groups attached to a galactopyranosyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-[2-(Acetylamino)-2-deoxy-3-O-beta-D-galactopyranosyl-beta-D-galactopyranosyl]-L-threonine typically involves multiple steps. One common method includes the use of acetic anhydride in the presence of a suitable catalyst to introduce the acetylamino group. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to maximize yield and purity while minimizing the use of hazardous reagents. Techniques such as chromatography and crystallization are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
O-[2-(Acetylamino)-2-deoxy-3-O-beta-D-galactopyranosyl-beta-D-galactopyranosyl]-L-threonine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, O-[2-(Acetylamino)-2-deoxy-3-O-beta-D-galactopyranosyl-beta-D-galactopyranosyl]-L-threonine is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various reactions .
Biology
In biology, this compound is studied for its role in cellular processes. It is often used in research related to glycoproteins and glycolipids, which are essential components of cell membranes .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of drugs targeting specific cellular pathways .
Industry
In industry, this compound is used in the production of various biochemical products. It is also employed in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of O-[2-(Acetylamino)-2-deoxy-3-O-beta-D-galactopyranosyl-beta-D-galactopyranosyl]-L-threonine involves its interaction with specific molecular targets. These targets include enzymes and receptors involved in cellular processes. The compound may modulate the activity of these targets, leading to changes in cellular function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Acetylamino)-2-deoxy-4-O-beta-D-galactopyranosyl-alpha-D-glucopyranose
- 2-Acetamido-2-deoxy-3-O-(alpha-D-galactopyranosyl)-D-galactose
Uniqueness
O-[2-(Acetylamino)-2-deoxy-3-O-beta-D-galactopyranosyl-beta-D-galactopyranosyl]-L-threonine is unique due to its specific structure and functional groups. This uniqueness allows it to interact with specific molecular targets and exhibit distinct biological activities.
Propriétés
Formule moléculaire |
C18H32N2O13 |
|---|---|
Poids moléculaire |
484.5 g/mol |
Nom IUPAC |
(2S,3R)-3-[(2R,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminobutanoic acid |
InChI |
InChI=1S/C18H32N2O13/c1-5(9(19)16(28)29)30-17-10(20-6(2)23)15(12(25)8(4-22)31-17)33-18-14(27)13(26)11(24)7(3-21)32-18/h5,7-15,17-18,21-22,24-27H,3-4,19H2,1-2H3,(H,20,23)(H,28,29)/t5-,7-,8-,9+,10-,11+,12+,13+,14-,15-,17-,18+/m1/s1 |
Clé InChI |
VWNOCGQJSBAAFO-KPCFJFNASA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)O)N)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)NC(=O)C |
SMILES canonique |
CC(C(C(=O)O)N)OC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


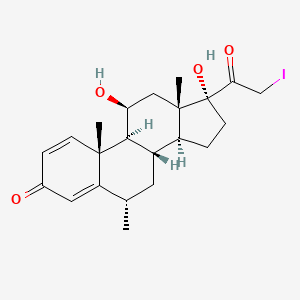
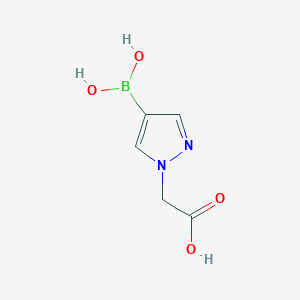


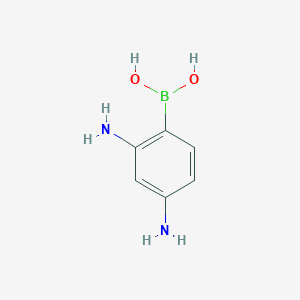
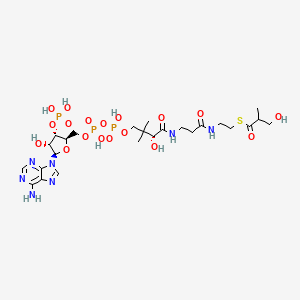
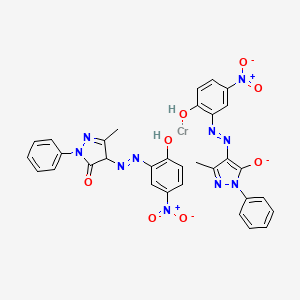

![3-[1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]-1H-benzimidazol-2-one;hydrate;hydrochloride](/img/structure/B15287757.png)
![2-[(3-benzyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-N-(2-pyrrolidin-1-ylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B15287758.png)

![Dibenzo[b,d]selenophen-2-ylboronic acid](/img/structure/B15287773.png)
![(1Z,5Z)-cycloocta-1,5-diene;[(1R,2S,3S,4S)-3-diphenylphosphanyl-2-bicyclo[2.2.1]hept-5-enyl]-diphenylphosphane;rhodium;tetrafluoroborate](/img/structure/B15287783.png)
